

In-Depth Technical Guide to 4-Butoxyphenol (CAS 122-94-1)

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

4-Butoxyphenol, with the CAS number 122-94-1, is an organic compound classified as a phenol ether. It presents as a light brown to brown crystalline solid at room temperature.[1][2] Its core physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental and industrial settings.



Property	Value	Source
Molecular Formula	C10H14O2	[1][3]
Molecular Weight	166.22 g/mol	[1][3][4]
Melting Point	65-66 °C	[1][2][5]
Boiling Point	165 °C at 2 mmHg	[1][5]
Density	1.006 g/cm³ (estimate)	[1][5]
Solubility	Soluble in acetone and ethanol.	[1][2][5]
Vapor Pressure	9.14 mmHg at 25°C	[1]
рКа	10.33 ± 0.15 (Predicted)	[1][5]
LogP	2.9	[4]

Synthesis Methodologies

The primary and most established method for the synthesis of **4-butoxyphenol** is the Williamson ether synthesis. This reaction involves the etherification of hydroquinone with a suitable butylating agent, such as 1-bromobutane. The reaction proceeds via the deprotonation of hydroquinone to form the more nucleophilic phenoxide ion, which then attacks the electrophilic butyl halide.

A general experimental protocol for the Williamson ether synthesis of **4-butoxyphenol** is as follows:

Experimental Protocol: Williamson Ether Synthesis of 4-Butoxyphenol

- Reactants: Hydroquinone, 1-Bromobutane, a suitable base (e.g., potassium carbonate, sodium hydroxide), and a solvent (e.g., acetone, ethanol, or a biphasic system for phase transfer catalysis).
- Procedure:



- Dissolve hydroquinone in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
- Add the base to the solution and stir to form the phenoxide. The amount of base can be controlled to favor mono- or di-alkylation. For preferential synthesis of **4-butoxyphenol**, using a molar ratio of hydroquinone to base of 1:1 or slightly less is recommended.
- Slowly add 1-bromobutane to the reaction mixture.
- Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove any inorganic salts.
- Remove the solvent from the filtrate under reduced pressure.
- The crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield pure 4-butoxyphenol.

Alternative Synthesis Approaches:

- Phase Transfer Catalysis (PTC): To improve the reaction efficiency, particularly in biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst such as a quaternary ammonium salt can be employed. The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.
- Electrochemical Synthesis: An electrochemical method has been reported with a high yield of 91.7%. This approach utilizes a platinum anode in a butanol medium with sulfuric acid as a catalyst. This method is presented as a more environmentally friendly alternative as it avoids the use of hazardous alkylating agents.
- Protected Hydroquinone Method: A patented method involves the protection of one of the hydroxyl groups of hydroquinone, for example, with an acetyl group. This is followed by the etherification of the unprotected hydroxyl group with a butyl halide. The final step is the



deprotection (hydrolysis) of the acetyl group to yield **4-butoxyphenol**. This method can offer high yields and purity.

Applications in Research and Drug Development

4-Butoxyphenol serves as a versatile intermediate in organic synthesis and has applications in various fields, including materials science and medicinal chemistry.

- Intermediate for Liquid Crystals: It is utilized as an intermediate in the synthesis of liquid crystals.
- Pharmaceutical Intermediate: 4-Butoxyphenol is a precursor in the synthesis of other more complex molecules. For instance, it is used to synthesize 4-butoxyphenylacetic acid and 4butoxyphenylacetonitrile. It has also been mentioned as a starting material in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.
- Biochemical Reagent: In a research context, it is used as a biochemical reagent. It has been specifically studied for its effects on enzymes.
- Impurity Standard: 4-Butoxyphenol is known as an impurity of the topical anesthetic
 Pramoxine. Therefore, it is used as a reference standard in the quality control and analysis of this pharmaceutical product.

Mechanism of Action and Biological Activity

The primary characterized biological activity of **4-butoxyphenol** is its interaction with the enzyme ribonucleotide reductase (RNR). RNR is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA.

The R2 subunit of mouse ribonucleotide reductase contains a stable tyrosyl radical that is crucial for the enzyme's catalytic activity. Studies have shown that **4-butoxyphenol** interferes with the regeneration of this vital tyrosyl radical.[3] Treatment of the R2 protein with **4-butoxyphenol** leads to a structural rearrangement of the diferric/radical site.[3] This alteration significantly hinders the regeneration of the tyrosyl radical, with regeneration levels dropping to as low as 6% compared to 59% in the untreated enzyme.[3] This inhibitory effect on a key enzyme in DNA synthesis suggests potential for **4-butoxyphenol** and its derivatives as antiproliferative agents.

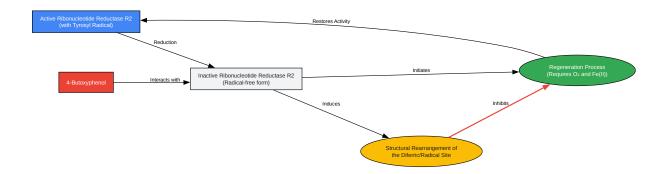




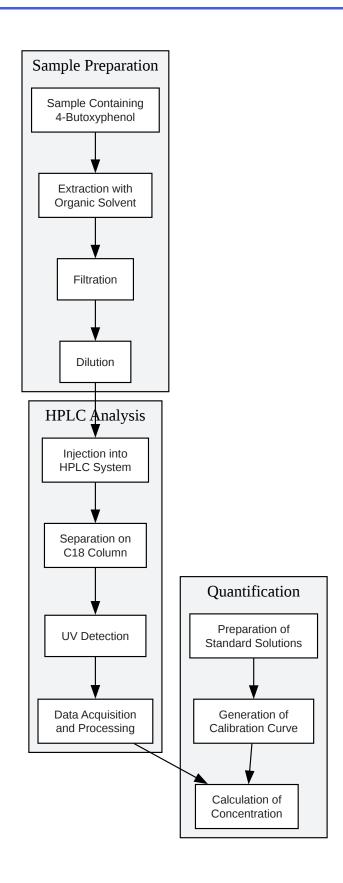


Below is a diagram illustrating the inhibitory effect of **4-butoxyphenol** on the tyrosyl radical regeneration in ribonucleotide reductase.









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